molecular formula C10H11ClN2 B1214102 5-Chlorotryptamine CAS No. 3764-94-1

5-Chlorotryptamine

Cat. No. B1214102
CAS RN: 3764-94-1
M. Wt: 194.66 g/mol
InChI Key: FVQKQPVVCKOWLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chlorotryptamine and related compounds involves complex chemical reactions, often starting from simpler tryptamine derivatives. For instance, the oxidation chemistry of 5-hydroxytryptamine (5-HT) provides insights into potential pathways for synthesizing chlorinated tryptamines. Through electrochemical oxidation, 5-HT can undergo reactions leading to various products, including 4-chloro-5-hydroxy-tryptamine, suggesting a method for the introduction of chlorine into the tryptamine structure (Wrona & Dryhurst, 1990).

Molecular Structure Analysis

The molecular structure of 5-Chlorotryptamine is characterized by the presence of a chlorine atom at the 5th position of the indole ring. This modification significantly influences the compound's electronic distribution and molecular geometry, affecting its interaction with biological targets. Studies on the vibrational spectrum of 5-hydroxytryptamine, a related compound, highlight the importance of conformational flexibility and electronic distribution in understanding the behavior of such molecules (Bayari, Saǧlam, & Ustundag, 2005).

Scientific Research Applications

Application Summary

5-Chlorotryptamine has been used in room-temperature protein crystallography, specifically with Bovine Pancreatic Trypsin . This method provides significant information to elucidate protein function under physiological conditions .

Methods of Application

The experiment involved the use of a microfluidic protein crystal array device for protein-ligand complex structure analysis . The sorted protein crystals were fixed into microwells and sequentially measured to collect X-ray diffraction data . This was followed by automatic data processing to calculate the 3D protein structure .

Results or Outcomes

The microfluidic device allowed the high-throughput preparation of the protein-ligand complex solely by the replacement of the microchannel content with the required ligand solution .

Vascular Biology

Application Summary

5-Chlorotryptamine is related to 5-Hydroxytryptamine (5-HT), which plays a significant role in the function of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) .

Methods of Application

5-HT induces proliferation and migration in VSMCs via 5-HT2A receptors . These effects are further enhanced by vasoactive substances such as thromboxane A2 and angiotensin II . Stimulation of 5-HT1 and/or 5-HT2 receptors has been implicated in the angiogenic effect of 5-HT .

Results or Outcomes

Evidence shows that 5-HT in ECs plays a principal role in angiogenesis . The extracellular signal-regulated kinase and endothelial NO synthase (eNOS) activation-dependent pathways are involved in the mechanisms . Moreover, 5-HT4 receptors in ECs have been shown to also regulate angiogenesis .

Safety And Hazards

5-Chlorotryptamine is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 5-Chlorotryptamine are not mentioned in the available literature, there is an increasing interest in the neural effects of psychoactive drugs, particularly tryptamine psychedelics . This interest is driven by the proposal that they have potential therapeutic benefits, based on their molecular mimicry of serotonin . Therefore, it can be inferred that future research may focus on exploring the therapeutic potential of 5-Chlorotryptamine and other tryptamine derivatives.

properties

IUPAC Name

2-(5-chloro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQKQPVVCKOWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191073
Record name 5-Chloro-1H-indole-3-ethylamine
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Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorotryptamine

CAS RN

3764-94-1
Record name 5-Chlorotryptamine
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Record name 5-Chloro-1H-indole-3-ethylamine
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Record name 5-Chloro-1H-indole-3-ethylamine
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Record name 5-chloro-1H-indole-3-ethylamine
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Record name 5-Chlorotryptamine
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Synthesis routes and methods I

Procedure details

Cool to 5° C., a suspension of LiAlH4 (40.97 g) in THF (700 ml). Add a solution of AlCl3 (53.9 g, 0.40 mole) to THF (645 ml) over about 30 minutes while maintaining the temperature at about 5° C. and 10° C. Add (2-(5-chloro-1H-Indol-3-yl)-2-oxo-acetamide (20 g, 0.09 mole) in THF (900 ml) while maintaining the temperature at between 5° C. and 7.5° C. When the addition is complete warm to room temperature. Stir overnight and then cool to 7° C. and slowly add a solution of NaOH 50% (342 g, 4.28 mol). After stirring for about 1 hour, add anhydrous Na2SO4 (30 g) and filter the suspension on a celite bed. Evaporate the filtrate to dryness to give an oil. Combine the and Et2O (500 mL) and add a solution of Et2O/HCl 4.5N (15 mL) at room temperature to give a solid. Stir the suspension at room temperature for 1 hour, filter, and wash with 50 mL Et2O, dry under vacuum at 50° C. to give the hydrochloride of the title compound.
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40.97 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
Quantity
53.9 g
Type
reactant
Reaction Step Three
Name
Quantity
645 mL
Type
solvent
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Name
Quantity
342 g
Type
reactant
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Six
Name
Et2O HCl
Quantity
15 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Add 5-chlorotryptamine hydrochloride (15 g, 0.06 mole) water (150 ml), NaOH 1N (75 ml), and dichloromethane (350 mL). Stir the mixture at room temperature for 30 minutes, and separate the phases. Wash the aqueous phase with dichloromethane, combine the organic phases, dry over MgSO4, filter, and evaporate to dryness under vacuum to give the title compound.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
KS Bower, KL Price, LEC Sturdee, M Dayrell… - European journal of …, 2008 - Elsevier
… = 4.8 μM) partial agonist, while 5-chlorotryptamine has a similar affinity to 5-FT (EC 50 … 5-FT, 5-chlorotryptamine (5-ClT), 5-methyltryptamine (5-MeT), 5-methoxytryptamine (5-MeOT) and …
Number of citations: 19 www.sciencedirect.com
W Jantschko, PG Furtmüller, M Zederbauer… - Biochemical …, 2005 - Elsevier
… were 5-fluorotryptamine and 5-chlorotryptamine with IC 50 of … 5-Fluorotryptamine and 5-chlorotryptamine were the most … , 5-fluorotryptamine, 5-chlorotryptamine and 5-hydroxytryptamine…
Number of citations: 92 www.sciencedirect.com
MJ BERRIDGE, JP HESLOP - British journal of pharmacology, 1981 - Wiley Online Library
… The main difference between 5-HT and 5-chlorotryptamine appears to be a reduced ability of the latter to stimulate cyclic AMP formation whereas the ability to promote [3H]inositol …
Number of citations: 126 bpspubs.onlinelibrary.wiley.com
S Kanemitsu, K Morita, Y Tominaga… - The Journal of …, 2022 - ACS Publications
… We then evaluated various Trp derivatives and found that 5-chlorotryptamine (5CT) had the largest inhibitory effect on melittin. The indole ring, amino group, and steric hindrance of an …
Number of citations: 2 pubs.acs.org
W Runguphan, X Qu, SE O'Connor - Nature, 2010 - nature.com
… expressed in the PyrH–RebF hairy root lines, we observed accumulation of 5-chlorotryptophan (representative cell line, 9 ± 1 μg per gram of fresh root weight) and 5-chlorotryptamine (…
Number of citations: 231 www.nature.com
Y Li, SR Prakash - … : The Official Journal of the International …, 2005 - Wiley Online Library
… we reasoned that Pictet–Spengler cyclization of 5-chlorotryptamine hydrochloride with [14C]-… Cyclization reactions of 5-chlorotryptamine hydrochloride and tryptamine hydrochloride with …
O Rene, BP Fauber - Tetrahedron Letters, 2014 - Elsevier
… Hence, for the cases in which no protecting group was required, 5-chlorotryptamine derivative 2 was synthesized from commercially available (4-chlorophenyl)hydrazine 1 and 5-…
Number of citations: 13 www.sciencedirect.com
MC Andorfer, HJ Park, J Vergara-Coll, JC Lewis - Chemical science, 2016 - pubs.rsc.org
… to determine 7-, 6-, and 5-chlorotryptamine yields via chromatographic separation of the 7- and 5/6-… the highest selectivity for 5-chlorotryptamine (39%) of all mutants screened (Fig. 3C). …
Number of citations: 98 pubs.rsc.org
LA Nikitina, LA Mal'chenko, NA Teplits, GA Buznikov - Ontogenez, 1988 - europepmc.org
Indolylalkylamines (5-HT, 5-chlorotryptamine, 5-ethyltryptamine) suppress or block the progesterone-induced oocyte maturation in Bufo viridis and Xenopus laevis and disturb …
Number of citations: 1 europepmc.org
BE Blough, A Landavazo, JS Partilla, AM Decker… - Bioorganic & medicinal …, 2014 - Elsevier
… In the chloro substituted series, 5-chlorotryptamine (4h) was 5-fold more potent than 7-chlorotryptamine (4p). In the fluoro-substituted series, 5-fluorotryptamine (4j) was similar in …
Number of citations: 32 www.sciencedirect.com

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